Atisine-Type Diterpenoid Alkaloids: A Technical Guide to Natural Sources, Isolation, and Analysis
Atisine-Type Diterpenoid Alkaloids: A Technical Guide to Natural Sources, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of atisine-type C20-diterpenoid alkaloids, a significant class of natural products. It details their primary botanical origins, presents quantitative data on their occurrence, outlines common experimental protocols for their isolation and characterization, and provides visual summaries of their distribution and extraction workflows. These compounds are of considerable interest due to their complex chemical structures, diverse biological activities, and role as biosynthetic precursors to other diterpenoid alkaloids.[1][2]
Natural Sources and Distribution
Atisine-type diterpenoid alkaloids are predominantly found within two families of the plant kingdom: Ranunculaceae (Buttercup family) and Rosaceae (Rose family).[1][3] To date, over 87 distinct atisine-type alkaloids have been identified from five genera across these two families.[1][3][4]
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Ranunculaceae Family : This family is a major source of these alkaloids, with key genera including:
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Aconitum : A well-known genus in traditional medicine, many Aconitum species produce atisine-type alkaloids.[5] Aconitum heterophyllum, the only non-toxic species of the genus, is a notable source of atisine (B3415921).[6] Other species like A. coreanum, A. gymnandrum, and A. tanguticum also show significant accumulation.[7][8]
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Delphinium : This genus is another rich source, with 33 atisine-type alkaloids having been isolated from it.[1][3] Delphinium staphisagria is particularly noteworthy for producing several complex bis-diterpenoid alkaloids containing an atisine unit.[1][3]
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Consolida : A smaller number of atisine-type alkaloids, around eight, have been reported from this genus.[1][3]
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Thalictrum : Only a single atisine-type diterpenoid alkaloid has been isolated from this genus to date.[1][3]
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Rosaceae Family : Within this family, the primary source is:
While the vast majority of these alkaloids are confined to the families mentioned above, atisine itself has also been reported in the root of Annona squamosa (Family: Annonaceae).[10] The most widely distributed individual compound is atisine, which has been isolated from 26 different species, followed by ajaconine, found in 16 species, primarily within the Aconitum and Delphinium genera.[1][11]
Caption: Taxonomic distribution of atisine-type alkaloids.
Quantitative Data on Alkaloid Content
The concentration of atisine-type alkaloids can vary significantly between species and even within different tissues of the same plant. The following table summarizes available quantitative data from selected studies.
| Plant Species | Plant Part / Condition | Alkaloid Name | Yield / Concentration | Reference |
| Aconitum coreanum | Roots (from crude extract) | Atisine | 21.14 mg/g of crude extract | [7][12] |
| Aconitum gymnandrum | Root-derived cell line | Atisine | 264.82 µg/g | [8] |
| Aconitum gymnandrum | Sterile seedling roots | Atisine | 595.79 µg/g | [8] |
| Aconitum heterophyllum | Roots | Atisine | Major alkaloid constituent | [6] |
| Aconitum tanguticum | Not specified | Atisine | High relative content | [8] |
| Spiraea japonica | Not specified | Spiramine C/D | Main constituent DAs | [9] |
Experimental Protocols: Isolation and Characterization
The isolation and purification of atisine-type diterpenoid alkaloids from complex plant matrices require multi-step procedures. Advanced chromatographic techniques are essential for obtaining high-purity compounds for structural elucidation and bioactivity screening.
A. General Extraction Procedure
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Drying and Pulverization : The collected plant material (e.g., roots, whole herbs) is air-dried or oven-dried at a low temperature (40-60°C) to prevent degradation of thermolabile compounds and then ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction : The powdered material is typically extracted exhaustively with a polar solvent like methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration at room temperature.
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Acid-Base Partitioning : The crude extract is concentrated under reduced pressure. The residue is then subjected to acid-base partitioning. It is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove neutral and weakly acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., NH4OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate. This process yields a crude alkaloid fraction.
B. Preparative Isolation via pH-Zone-Refining Counter-Current Chromatography (CCC)
pH-zone-refining CCC is a highly efficient liquid-liquid chromatography technique for separating ionizable compounds like alkaloids on a preparative scale.[2] The following protocol is based on a successful separation of alkaloids from Aconitum coreanum.[7][12]
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Instrumentation : A high-performance or high-speed counter-current chromatograph.
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Two-Phase Solvent System : A common system consists of petroleum ether–ethyl acetate–methanol–water (e.g., in a 5:5:1:9 v/v/v/v ratio).[7][12] The phases are thoroughly mixed and allowed to separate before use.
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Stationary and Mobile Phases : The upper organic phase is typically used as the stationary phase, and the lower aqueous phase serves as the mobile phase.
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Sample and Retainer/Eluted Agents :
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Operation :
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The CCC column is first filled entirely with the stationary phase (upper phase + triethylamine).
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The crude alkaloid extract, dissolved in a small volume of the stationary phase, is injected into the column.
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The mobile phase (lower phase + HCl) is then pumped through the column at a specific flow rate while the apparatus is rotating at high speed (e.g., 800-900 rpm).
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As the acidic mobile phase moves through the column, it creates a pH gradient. The alkaloids are protonated and partition into the mobile phase, eluting from the column in distinct "zones" according to their pKa values and partition coefficients.
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Fractions are collected and analyzed by HPLC or TLC to identify and pool those containing pure compounds.
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C. Structural Elucidation
The identity and structure of the isolated alkaloids are confirmed using a combination of spectroscopic methods:
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Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., TOF-MS, Orbitrap MS) is used to determine the exact molecular weight and elemental formula.[7][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to elucidate the complete chemical structure, including stereochemistry.[7][13]
Caption: General workflow for the isolation of atisine-type alkaloids.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atisine|Diterpenoid Alkaloid for Research [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Annona squamosa - Wikipedia [en.wikipedia.org]
- 11. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]
- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
